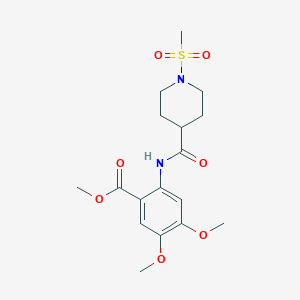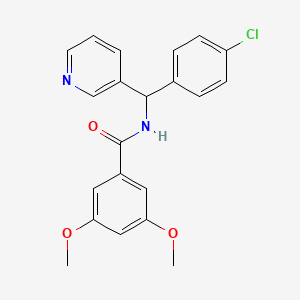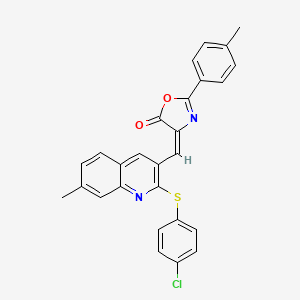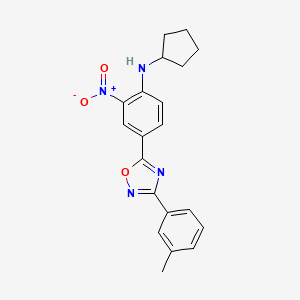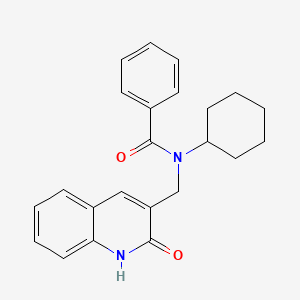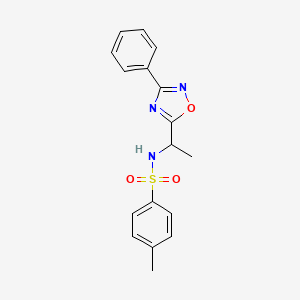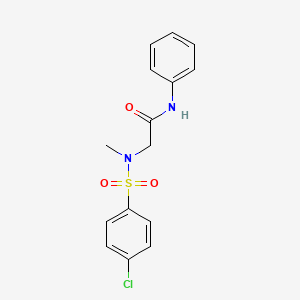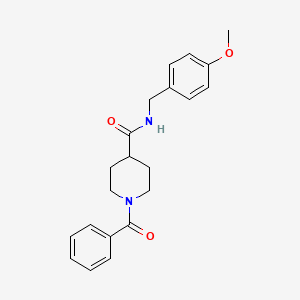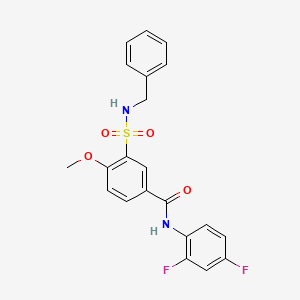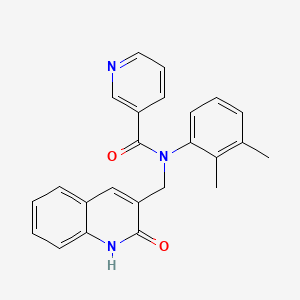
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide, also known as DMHQ, is a chemical compound that has gained significant attention in the field of scientific research. DMHQ is a derivative of nicotinamide, which is a form of vitamin B3, and it has been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide exerts its biological activities by modulating various signaling pathways. For example, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been shown to decrease the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is also relatively inexpensive compared to other compounds with similar biological activities. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide also has low bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide. One area of research could be the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide analogs with improved solubility and bioavailability. Another area of research could be the investigation of the potential use of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide as a therapeutic agent for various diseases such as cancer and inflammation. The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide could also be further elucidated to better understand its biological activities. Finally, the safety and toxicity of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide could be studied in greater detail to determine its potential use in humans.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a promising compound that has gained significant attention in the field of scientific research. It possesses various biological activities and has potential therapeutic implications for various diseases. The synthesis method of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has some limitations that need to be addressed in future research. Overall, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a compound with great potential for further study and development.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide involves the reaction of 2,3-dimethylphenylamine with 2-hydroxy-3-formylquinoline in the presence of nicotinamide and acetic anhydride. The reaction takes place under reflux conditions and yields N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide as a yellow solid. The purity of the synthesized compound can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been extensively studied for its biological activities. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been found to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide can have therapeutic implications.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-5-11-22(17(16)2)27(24(29)19-9-6-12-25-14-19)15-20-13-18-8-3-4-10-21(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABDFMQCDHPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
